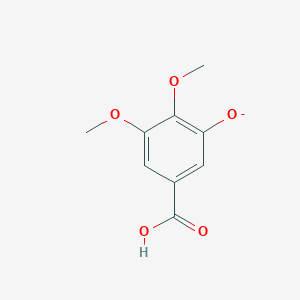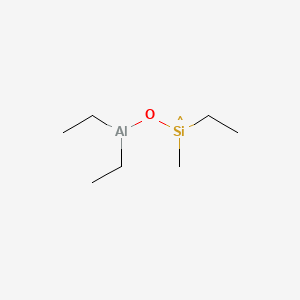
Diethyl(ethylmethylsilanolato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(ethylmethylsilanolato)aluminium is an organoaluminium compound with the molecular formula C7H19AlOSi. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of diethyl(ethylmethylsilanolato)aluminium typically involves the reaction of diethylaluminium chloride with ethylmethylsilanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diethyl(ethylmethylsilanolato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminium hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(ethylmethylsilanolato)aluminium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoaluminium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of diethyl(ethylmethylsilanolato)aluminium involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Diethyl(ethylmethylsilanolato)aluminium can be compared with other similar compounds, such as:
Diethylaluminium chloride: This compound is also an organoaluminium compound used in catalysis and organic synthesis.
Diethylaluminium cyanide: Known for its use in hydrocyanation reactions, it has different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the ethylmethylsilanolato group, which imparts distinct properties and reactivity .
Properties
CAS No. |
24989-85-3 |
|---|---|
Molecular Formula |
C7H18AlOSi |
Molecular Weight |
173.28 g/mol |
InChI |
InChI=1S/C3H8OSi.2C2H5.Al/c1-3-5(2)4;2*1-2;/h3H2,1-2H3;2*1H2,2H3;/q-1;;;+1 |
InChI Key |
VFUCKRAKEVWGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)O[Si](C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
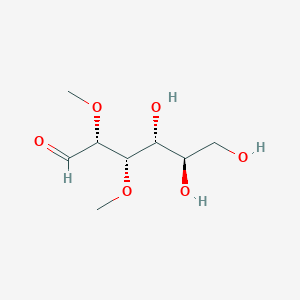
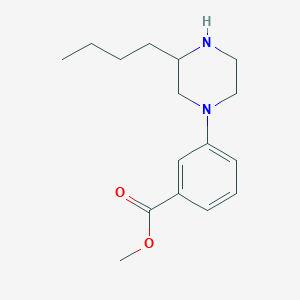

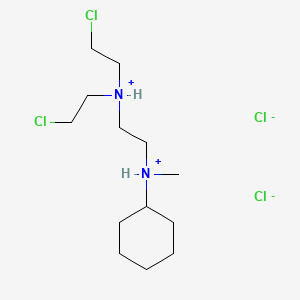
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
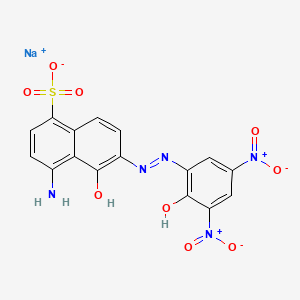
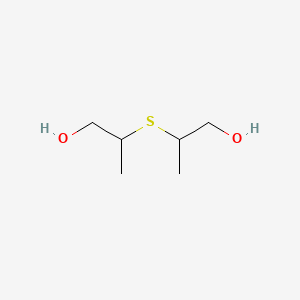
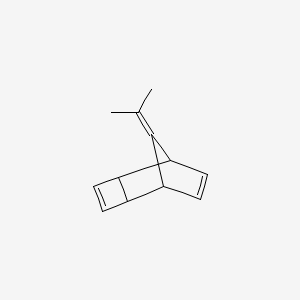
![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
